molecular formula C9H8N4O2S B13802697 N-Nitrosobenzthiazuron CAS No. 51542-33-7

N-Nitrosobenzthiazuron

Katalognummer: B13802697
CAS-Nummer: 51542-33-7
Molekulargewicht: 236.25 g/mol
InChI-Schlüssel: WLIJZJZXWRTQIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole is an aromatic heterocyclic compound with a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA involves several synthetic routes and reaction conditions. One common method is the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, including anti-tubercular and anti-cancer activities . In industry, it is used in the production of dyes, rubber accelerators, and other chemical products .

Wirkmechanismus

The mechanism of action of 3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA can be compared with other similar compounds, such as 1,3-benzothiazole and its derivatives. These compounds share a similar benzothiazole core structure but differ in their substituents and functional groups. The uniqueness of 3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA lies in its specific nitroso and urea functional groups, which contribute to its distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

51542-33-7

Molekularformel

C9H8N4O2S

Molekulargewicht

236.25 g/mol

IUPAC-Name

3-(1,3-benzothiazol-2-yl)-1-methyl-1-nitrosourea

InChI

InChI=1S/C9H8N4O2S/c1-13(12-15)9(14)11-8-10-6-4-2-3-5-7(6)16-8/h2-5H,1H3,(H,10,11,14)

InChI-Schlüssel

WLIJZJZXWRTQIH-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)NC1=NC2=CC=CC=C2S1)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.